molecular formula C16H33ClN2O B011956 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride CAS No. 107526-61-4

1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride

Cat. No. B011956
M. Wt: 304.9 g/mol
InChI Key: WOWREMQSWPYIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is not well understood. However, it is believed to act as a chiral auxiliary by influencing the stereochemistry of the reaction. It can also act as a ligand by coordinating with metal ions and facilitating the formation of complexes.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride in lab experiments is its ability to act as a chiral auxiliary, which can facilitate the synthesis of enantiomerically pure compounds. However, its limited solubility in water can be a limitation for certain experiments.

Future Directions

There are several future directions for the study of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride. One potential direction is to explore its potential as a ligand in catalytic reactions. Another direction is to investigate its ability to act as a reagent in the synthesis of complex compounds. Additionally, further studies are needed to understand its mechanism of action and its potential applications in medicinal chemistry and drug discovery.
In conclusion, 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound that has potential applications in various fields. Its ability to act as a chiral auxiliary, ligand, and reagent in various reactions makes it a valuable tool for laboratory experiments. Further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry and drug discovery.

Synthesis Methods

The synthesis method of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves the reaction of piperidine with 2,2,3,3-tetramethylbutanal in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with propionyl chloride to yield the final product in the form of hydrochloride salt.

Scientific Research Applications

1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and analytical chemistry. Its ability to act as a chiral auxiliary in asymmetric synthesis has been widely explored. It has also been used as a ligand in catalytic reactions and as a reagent in the synthesis of various compounds.

properties

CAS RN

107526-61-4

Product Name

1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride

Molecular Formula

C16H33ClN2O

Molecular Weight

304.9 g/mol

IUPAC Name

3-piperidin-1-yl-N-(2,4,4-trimethylpentan-2-yl)propanamide;hydrochloride

InChI

InChI=1S/C16H32N2O.ClH/c1-15(2,3)13-16(4,5)17-14(19)9-12-18-10-7-6-8-11-18;/h6-13H2,1-5H3,(H,17,19);1H

InChI Key

WOWREMQSWPYIJP-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)NC(=O)CCN1CCCCC1.Cl

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)CCN1CCCCC1.Cl

Other CAS RN

107526-61-4

synonyms

1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride

Origin of Product

United States

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